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Compound Name: 2-Chloro-6-methoxypurine

Cat. No.: B2425465 Get Quote

An In-depth Technical Guide to 2-Chloro-6-methoxypurine: A Core Moiety in Purine Analog

Synthesis

Introduction
In the landscape of medicinal chemistry, purine analogs represent a cornerstone of

antimetabolite chemotherapy and antiviral drug development.[1][2] These structural mimics of

endogenous purines interfere with critical cellular processes, primarily nucleic acid synthesis,

making them potent agents against rapidly proliferating cells, such as those found in cancers

and viral infections.[3][4] Within this class of molecules, 2-Chloro-6-methoxypurine emerges

not as an end-product, but as a pivotal synthetic intermediate. Its carefully balanced reactivity

and structural features make it a versatile building block for constructing more complex and

biologically active purine derivatives.

This technical guide offers a comprehensive exploration of 2-Chloro-6-methoxypurine,

tailored for researchers, scientists, and professionals in drug development. Moving beyond a

simple data sheet, this document delves into the core physicochemical properties, structural

nuances, synthetic methodologies, and chemical reactivity of this compound. We will examine

the causality behind its synthetic utility, particularly its role as a key precursor to the potent anti-

leukemic drug Clofarabine, and place its significance within the broader mechanistic context of

purine analog therapeutics.[5] Through detailed protocols, mechanistic diagrams, and

referenced insights, this guide aims to equip the scientific community with the expert
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knowledge required to effectively utilize 2-Chloro-6-methoxypurine in the pursuit of novel

therapeutic agents.

Part 1: Physicochemical Properties and Structural
Analysis
A thorough understanding of a molecule's fundamental properties is the bedrock of its

successful application in synthesis. This section details the essential physicochemical

characteristics of 2-Chloro-6-methoxypurine and analyzes its structure to predict its chemical

behavior.

Core Properties
The key identifiers and physical properties of 2-Chloro-6-methoxypurine are summarized in

the table below, providing a quick reference for laboratory use.

Property Value Source(s)

IUPAC Name 2-Chloro-6-methoxy-9H-purine [5][6]

CAS Number 1198-46-5 [5][6]

Molecular Formula C₆H₅ClN₄O [5][6]

Molecular Weight 184.58 g/mol [6]

Appearance Solid (Form may vary) [7]

SMILES
ClC1=NC2=C(N=CN2)C(OC)=

N1
[5]

Storage Inert atmosphere, 2-8°C [8]

Structural Elucidation
The reactivity and function of 2-Chloro-6-methoxypurine are dictated by its molecular

architecture. The molecule consists of a purine bicyclic system substituted with a chloro group

at the C2 position and a methoxy group at the C6 position.

Caption: Molecular structure of 2-Chloro-6-methoxy-9H-purine.
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Expert Insights on Structure and Reactivity:

Purine Core: The bicyclic aromatic system is electron-deficient due to the presence of four

nitrogen atoms. This deficiency activates the ring towards nucleophilic aromatic substitution

(SₙAr), particularly at the carbon atoms bearing leaving groups.

C2-Chloro Group: The chlorine atom at the C2 position is a good leaving group. Its reactivity

is enhanced by the electron-withdrawing nature of the purine ring. This site is the primary

target for nucleophilic attack in subsequent synthetic steps to build molecular complexity.[9]

C6-Methoxy Group: The methoxy group at the C6 position is an electron-donating group. It is

introduced by displacing a chlorine atom from a 2,6-dichloropurine precursor. The C6

position in 2,6-dichloropurine is generally more susceptible to initial nucleophilic attack than

the C2 position, allowing for selective synthesis.[10][11] This selectivity is a key principle in

the strategic synthesis of purine derivatives.

Part 2: Synthesis and Reactivity
The practical utility of 2-Chloro-6-methoxypurine is rooted in its efficient synthesis and

predictable reactivity. This section outlines a standard synthetic protocol and discusses the

mechanistic principles that govern its chemical behavior.

Synthetic Pathway from 2,6-Dichloropurine
The most common and logical approach to synthesizing 2-Chloro-6-methoxypurine involves

the selective mono-substitution of 2,6-dichloropurine. The greater reactivity of the C6 position

towards nucleophiles allows for a controlled reaction.[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7111421/
https://www.researchgate.net/publication/225330923_Reactivity_of_26-Dichloropurine_Ribonucleoside_Studied_by_35Cl_NQR_Spectroscopy
https://cdnsciencepub.com/doi/pdf/10.1139/v84-459
https://www.benchchem.com/product/b2425465?utm_src=pdf-body
https://www.benchchem.com/product/b2425465?utm_src=pdf-body
https://www.researchgate.net/publication/225330923_Reactivity_of_26-Dichloropurine_Ribonucleoside_Studied_by_35Cl_NQR_Spectroscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2425465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2,6-Dichloropurine

Sodium Methoxide (NaOMe)
in Methanol (MeOH)

1. Add

Room Temperature
~30 min

2. React

Neutralization & Workup

3. Quench

2-Chloro-6-methoxypurine

4. Isolate

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2-Chloro-6-methoxypurine.

Experimental Protocol: Synthesis via Selective Methoxylation

This protocol is a representative methodology based on established chemical principles.[11]

Researchers should adapt it based on laboratory conditions and scale, always adhering to

rigorous safety standards.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-

dichloropurine (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or

argon).
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Reagent Addition: Prepare a solution of sodium methoxide (approx. 1.0-1.1 eq) in anhydrous

methanol. Add this solution dropwise to the stirred solution of 2,6-dichloropurine at room

temperature.

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC),

typically with a mobile phase of methanol in dichloromethane. The reaction is generally

complete within 30-60 minutes, showing the consumption of the starting material and the

formation of a new, more polar spot.

Workup and Quenching: Upon completion, carefully neutralize the reaction mixture with an

acid, such as acetic acid or dilute HCl, to a pH of ~7.

Isolation: Remove the methanol solvent under reduced pressure. The resulting crude product

can be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic

layer is collected, dried over anhydrous sodium sulfate, filtered, and concentrated.

Purification: The crude solid is purified by recrystallization from a suitable solvent system

(e.g., methanol/water) or by column chromatography on silica gel to yield pure 2-Chloro-6-
methoxypurine.

Causality Behind Experimental Choices:

Why 2,6-Dichloropurine? It is a readily available starting material with two distinct reactive

sites. The differential reactivity of the C6 and C2 positions allows for sequential, controlled

substitutions.

Why Sodium Methoxide? It provides a strong nucleophile (methoxide ion) that readily

displaces the chloride at the more electrophilic C6 position. Using methanol as the solvent

ensures high reagent concentration and compatibility.

Why Room Temperature? The reaction is typically facile and does not require heating, which

minimizes the risk of side reactions, such as substitution at the C2 position or degradation of

the purine ring.

Chemical Reactivity: The C2 Position as a Synthetic
Handle
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With the C6 position occupied by a stable methoxy group, the primary site of further reactivity

on 2-Chloro-6-methoxypurine is the C2 chloro substituent. This C-Cl bond is readily cleaved

by a variety of nucleophiles, making the molecule an ideal scaffold for building diverse purine

libraries. This SₙAr reaction is the key to its utility as an intermediate.

Part 3: Applications in Drug Development
The true value of 2-Chloro-6-methoxypurine is realized in its conversion to high-value active

pharmaceutical ingredients. Its structure is a gateway to a class of compounds with profound

biological effects.

Keystone Intermediate for Clofarabine Synthesis
2-Chloro-6-methoxypurine is famously a late-stage intermediate in the synthesis of

Clofarabine, a second-generation purine nucleoside analog used to treat refractory acute

lymphoblastic leukemia (ALL) in children.[5]

The synthesis involves the glycosylation of 2-Chloro-6-methoxypurine, followed by the

nucleophilic substitution of the C2-chloro group. A simplified representation of the final synthetic

step is shown below.

Glycosylated
2-Chloro-6-methoxypurine

Intermediate

Clofarabine Precursor

SₙAr at C2 Position

Nucleophilic
Fluorine Source

Click to download full resolution via product page

Caption: Transformation of a 2-Chloro-6-methoxypurine derivative in Clofarabine synthesis.

This strategic use of 2-Chloro-6-methoxypurine allows for the late-stage introduction of the

critical fluorine atom at the C2 position, a modification known to enhance the stability and

cytotoxic activity of nucleoside analogs.
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The Broader Context: Mechanism of Action of Purine
Analogs
Derivatives of 2-Chloro-6-methoxypurine, like Clofarabine, exert their therapeutic effects by

acting as antimetabolites.[1][12] Once inside a cell, these analogs are phosphorylated by

cellular kinases to their active triphosphate form.

The key mechanisms of action include:

Inhibition of DNA Polymerase: The triphosphate analog competes with natural

deoxynucleotides (like dATP) for incorporation into newly synthesizing DNA strands. Its

integration can terminate chain elongation.[2]

Inhibition of Ribonucleotide Reductase: This enzyme is crucial for producing the

deoxynucleotide building blocks required for DNA synthesis. The analog's triphosphate form

can inhibit its activity, depleting the cell of essential DNA precursors.[3]

Induction of Apoptosis: The disruption of DNA replication and repair triggers cellular stress

pathways, leading to programmed cell death (apoptosis), which is particularly effective

against rapidly dividing cancer cells.[3]

Cancer Cell

Nucleus

Purine Analog
(e.g., Clofarabine)

Cellular Kinases
(e.g., dCK)

Enters Cell Analog-Triphosphate
(Active Form)

Phosphorylation

Ribonucleotide Reductase

Inhibits

DNA PolymeraseInhibits DNA SynthesisCatalyzes ApoptosisDisruption Leads to
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Caption: General mechanism of action for a therapeutic purine analog.
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Part 4: Analytical and Quality Control
Rigorous analytical characterization is essential to ensure the identity, purity, and quality of 2-
Chloro-6-methoxypurine for its use in research and development.

Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Expect signals corresponding to the methoxy protons (a singlet around 4.0 ppm),

and aromatic protons on the purine ring (typically downfield, >7.5 ppm), as well as a broad

signal for the N9-H.

¹³C NMR: Expect distinct signals for the five carbon atoms in the purine core and one for

the methoxy carbon. The carbons attached to heteroatoms (Cl, O, N) will have

characteristic chemical shifts.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺)

corresponding to the calculated molecular weight (184.58 g/mol ). A characteristic isotopic

pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio)

would be definitive confirmation.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for

assessing purity. A well-developed method on a C18 column should show a single major

peak for the pure compound, allowing for quantification of impurities.

Purification, Handling, and Storage
Purification: Recrystallization is often effective for removing minor impurities. For more

challenging separations, silica gel column chromatography using a gradient of methanol in

dichloromethane or ethyl acetate in hexanes is typically employed.

Handling: Standard personal protective equipment (gloves, safety glasses, lab coat) should

be worn. The compound should be handled in a well-ventilated area or a fume hood.

Storage: 2-Chloro-6-methoxypurine should be stored in a tightly sealed container, under an

inert atmosphere (argon or nitrogen) if possible, and refrigerated (2-8°C) to prevent

degradation over time.[8]
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Conclusion
2-Chloro-6-methoxypurine stands as a testament to the power of strategic molecular design

in medicinal chemistry. While not a therapeutic agent itself, its role as a versatile and precisely

reactive intermediate is indispensable for the synthesis of life-saving drugs like Clofarabine. Its

synthesis from 2,6-dichloropurine is a classic example of leveraging differential reactivity, while

its subsequent chemistry provides a robust platform for introducing further molecular diversity

at the C2 position. For researchers in drug discovery, a deep understanding of the properties,

synthesis, and reactivity of 2-Chloro-6-methoxypurine is not merely academic; it is the key to

unlocking the potential of a new generation of purine analog therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [2-Chloro-6-methoxypurine basic properties and
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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